1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-
Description
1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, also known as 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, is a useful research compound. Its molecular formula is C10H11NO3S3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Biological Activity
1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, also referred to as benzothiazole sulfonic acid, is a compound of interest in biochemical research due to its interactions with various biological macromolecules. This article explores its biological activity, focusing on its mechanism of action, interactions with proteins, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₁N₁O₃S₃
- Molecular Weight : 289.394 g/mol
- CAS Number : 4720-61-0
The biological activity of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- is primarily attributed to its ability to interact with proteins, particularly enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor of triosephosphate isomerase (TPI) from Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts the glycolytic pathway of the parasite, thereby impeding its energy metabolism and growth.
Interaction with Lysozyme
Recent studies have demonstrated that this compound binds to lysozyme, a key enzyme in the immune response. The binding interactions were characterized using isothermal titration calorimetry and fluorescence spectroscopy. Key findings include:
- Binding Constant (K) :
- Enthalpy Change (ΔH°) :
- Entropy Change (ΔS°) :
These results indicate that the binding process is enthalpically driven, suggesting significant hydrogen bonding and Van der Waals interactions between the compound and lysozyme .
Biological Activity Data Table
Study on Inhibition of Triosephosphate Isomerase
In a focused study on Trypanosoma cruzi, researchers evaluated the inhibitory effects of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- on TPI activity. The compound was found to significantly reduce enzyme activity at concentrations exceeding 0.25 mM, demonstrating its potential as a therapeutic agent against Chagas disease .
Structural Analysis via Spectroscopy
Fluorescence spectroscopy was employed to assess conformational changes in lysozyme upon binding with the compound. The results indicated a decrease in α-helical content by approximately 37% with increasing concentrations of the compound, while β-sheet content remained relatively stable . This suggests that while the compound does alter protein structure, it does not lead to complete denaturation.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S3/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10/h1-2,4-5H,3,6-7H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNHRNFODJOFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063571 | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-61-0 | |
Record name | 3-(2-Benzothiazolylthio)-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4720-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzo(d)thiazol-2-ylthio)propane-1-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BENZO(D)THIAZOL-2-YLTHIO)PROPANE-1-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q071BHM3ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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